

Interpreting A-803467 effects on spontaneous vs. evoked neuronal firing.

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Compound of Interest

Compound Name: A-803467

Cat. No.: B1662427

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Technical Support Center: A-803467 and Neuronal Firing

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of **A-803467** on spontaneous and evoked neuronal firing.

Frequently Asked Questions (FAQs)

Q1: We are not observing a significant effect of **A-803467** on evoked action potentials in our dorsal root ganglion (DRG) neuron culture. What could be the issue?

A1: The effect of **A-803467** on evoked firing is highly dependent on the resting membrane potential of the neurons.^{[1][2]} **A-803467** shows greater efficacy at more depolarized potentials. If your neurons have a resting potential at or below -55 mV, a concentration of 0.3 μ M **A-803467** may show little effect on single evoked spikes.^{[1][2]} However, at a more depolarized potential (around -40 mV), the same concentration can effectively suppress evoked action potentials.^{[1][2]}

Troubleshooting Steps:

- Verify the resting membrane potential of your recorded neurons.

- Consider artificially depolarizing the neurons to a potential where Nav1.8 channels are more available for binding, such as -40mV.
- Ensure your **A-803467** concentration is appropriate. While potent, the IC50 can vary between recombinant and native channels.

Q2: We see a reduction in spontaneous firing in our in vivo model, but the effect on evoked firing is less pronounced. Is this expected?

A2: Yes, this can be an expected outcome, particularly in certain experimental models. In spinal nerve ligated (SNL) rats, systemic administration of **A-803467** reduces both spontaneous and mechanically evoked firing of wide dynamic range (WDR) neurons.[1][3] However, in uninjured rats, the same dose may only transiently reduce evoked firing without a significant effect on spontaneous firing.[3] This suggests that the contribution of Nav1.8 to spontaneous versus evoked firing can differ depending on the pathological state. Furthermore, Nav1.8 channels on central terminals of primary afferent neurons appear to be key modulators of spontaneous firing in neuropathic pain models.[3]

Q3: What is the primary mechanism of action for **A-803467**?

A3: **A-803467** is a potent and selective blocker of the Nav1.8 voltage-gated sodium channel.[1][4][5] This channel is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in small-diameter sensory neurons, which are involved in pain signaling.[1] By blocking Nav1.8, **A-803467** inhibits the inward sodium current that is crucial for the generation and propagation of action potentials in these neurons.[1]

Q4: Is **A-803467** selective for Nav1.8 over other sodium channel subtypes?

A4: Yes, **A-803467** is highly selective for Nav1.8. It is over 100-fold more selective for human Nav1.8 compared to human Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[1][6] It also shows significantly higher potency for Nav1.8 compared to other channels found in sensory neurons like TRPV1, P2X2/3, Cav2.2, and KCNQ2/3.[1]

Data Presentation

Table 1: Potency and Efficacy of **A-803467**

Parameter	Species/System	Value	Holding Potential	Reference
IC50	Human Nav1.8	8 nM	-40 mV (half-maximal inactivation)	[1][4][5]
IC50	Human Nav1.8	79 nM	Resting state	[1][5]
IC50	Rat Nav1.8 (recombinant)	45 ± 5 nM	-40 mV	[1][5]
IC50	Rat DRG TTX-R currents	140 nM	-40 mV	[1][6]
Inhibition of evoked WDR neuron firing	Rat (in vivo, 20 mg/kg, i.v.)	66.2% reduction from baseline	N/A	[1]
Inhibition of spontaneous WDR neuron firing	Rat (in vivo, 20 mg/kg, i.v.)	53.3% reduction from baseline	N/A	[1]

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology on DRG Neurons

Objective: To measure the effect of **A-803467** on spontaneous and electrically evoked action potentials in isolated rat dorsal root ganglion (DRG) neurons.

Methodology:

- Cell Preparation:
 - Isolate DRG neurons from rats following established protocols.
 - Culture the neurons for a sufficient period to allow for recovery and expression of relevant channels.

- Recording Setup:
 - Use a patch-clamp amplifier and data acquisition system.
 - Maintain the cells in an appropriate external bath solution (e.g., HEPES-buffered saline).
 - Use borosilicate glass pipettes with a resistance of 4-8 M Ω when filled with internal solution.
- Whole-Cell Patch-Clamp:
 - Establish a G Ω seal between the pipette and the neuron membrane.
 - Rupture the membrane to achieve the whole-cell configuration.
 - For current-clamp recordings, hold the cell at a desired membrane potential (e.g., -60 mV or -40 mV) by injecting current.
- Recording Spontaneous and Evoked Firing:
 - Spontaneous Firing: Record neuronal activity for a baseline period without any stimulation.
 - Evoked Firing: Apply depolarizing current steps of varying amplitudes and durations to elicit action potentials.
- Drug Application:
 - Prepare stock solutions of **A-803467** in a suitable solvent (e.g., DMSO).
 - Dilute to the final desired concentration in the external bath solution.
 - Perfuse the recording chamber with the **A-803467**-containing solution.
- Data Analysis:
 - Measure the frequency of spontaneous action potentials before and after drug application.
 - Analyze the properties of evoked action potentials, including threshold, amplitude, and number of spikes elicited by a given current injection.

In Vivo Electrophysiology on Wide Dynamic Range (WDR) Neurons

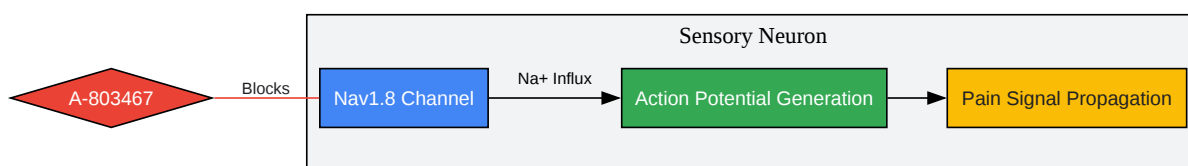
Objective: To assess the effect of systemically administered **A-803467** on spontaneous and mechanically evoked firing of spinal dorsal horn WDR neurons in an animal model of neuropathic pain (e.g., spinal nerve ligation).

Methodology:

- Animal Preparation:
 - Induce the neuropathic pain model (e.g., L5/L6 spinal nerve ligation) in rats.
 - Anesthetize the animal and perform a laminectomy to expose the spinal cord.
- Recording:
 - Use a tungsten microelectrode to record extracellularly from WDR neurons in the dorsal horn.
 - Identify WDR neurons based on their characteristic response to both non-noxious and noxious stimuli.
- Baseline Measurement:
 - Record the spontaneous firing rate of the identified WDR neuron.
 - Measure the evoked response to a standardized mechanical stimulus (e.g., von Frey filaments).
- Drug Administration:
 - Administer **A-803467** intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose.
- Post-Drug Measurement:
 - Continuously record the spontaneous and evoked firing of the WDR neuron for a defined period after drug administration.

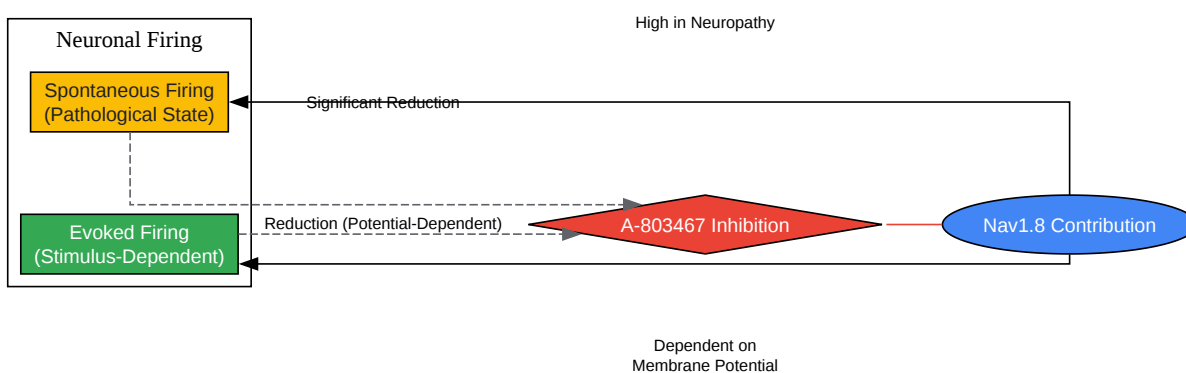
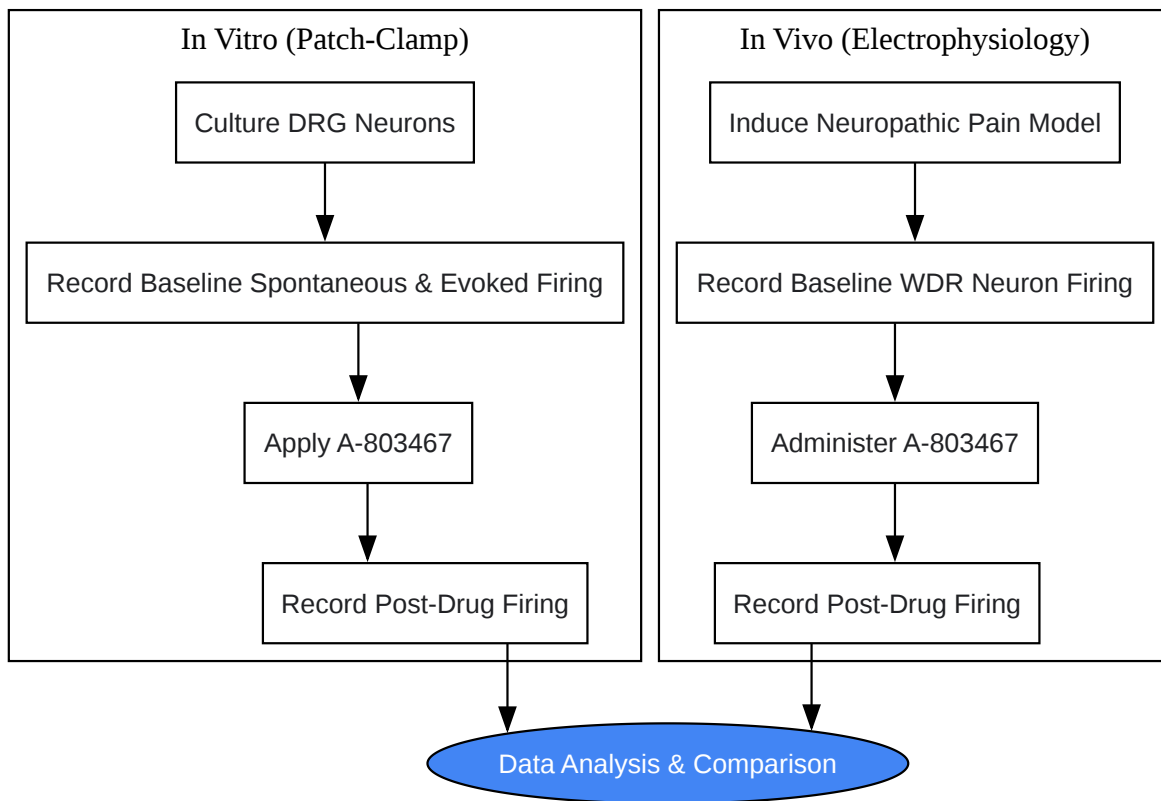
- Data Analysis:
 - Compare the pre- and post-drug firing frequencies for both spontaneous and evoked activity.
 - Calculate the percentage inhibition of firing.

Visualizations



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Caption: Mechanism of action of **A-803467** in blocking pain signals.



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